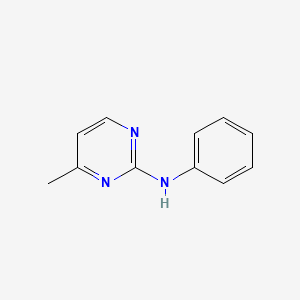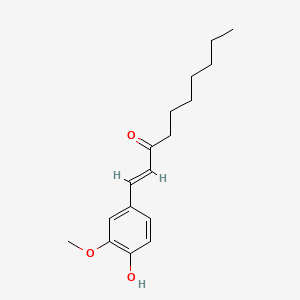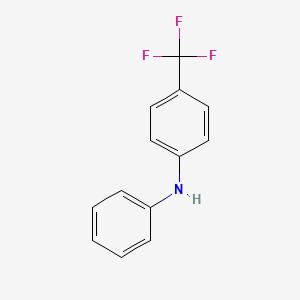
N-phenyl-4-(trifluoromethyl)aniline
Übersicht
Beschreibung
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
N-phenyl-4-(trifluoromethyl)aniline derivatives have been studied for their potential in corrosion inhibition. For instance, a synthesized compound similar to this compound demonstrated effective corrosion inhibitory properties on mild steel in hydrochloric and sulfuric acid solutions. The compound's adsorption on steel surfaces followed Langmuir's isotherm, and its efficiency was examined using various methods like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (Daoud et al., 2014).
Synthesis and Molecular Structure
The molecule has also been involved in chemical reactions and structural studies. For example, the molecular structure of N-benzylidene-aniline, a related compound, was studied using gas electron diffraction and molecular mechanics calculations, revealing details about the conformer stability and molecular orientation (Trætteberg et al., 1978).
Electroluminescence and Photopolymerization
In the field of electroluminescence, derivatives of this compound have been synthesized for their potential use in organic electroluminescent devices. These compounds exhibit properties like intense fluorescence emission and the formation of stable amorphous glasses, making them suitable for light-emitting applications (Doi et al., 2003). Additionally, aniline, a related compound, has been used in photopolymerization processes (Teshima et al., 1996).
Spectroscopy and Electrical Characterization
Studies on aniline oligomers and polyaniline, related to this compound, have involved spectroscopic and electrical characterization. These studies provide insights into the structure, electrical conductivity, and other electronic properties of these compounds, which are significant for applications in materials science (Cao et al., 1986).
Photoinduced Charge Transfer
Compounds related to this compound have been studied for their photochemical behavior, particularly focusing on the photoinduced intramolecular charge transfer. These studies are crucial for understanding the photophysical properties of these compounds, which can be applied in areas like photonics and molecular electronics (Yang et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-phenyl-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBLLVOSVHORQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457303 | |
| Record name | Benzenamine, N-phenyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53451-87-9 | |
| Record name | Benzenamine, N-phenyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




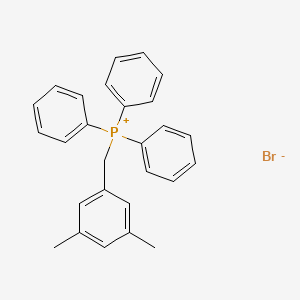
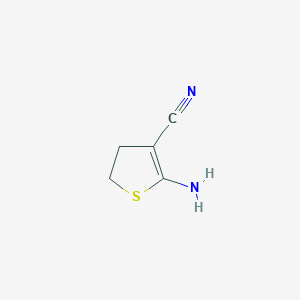
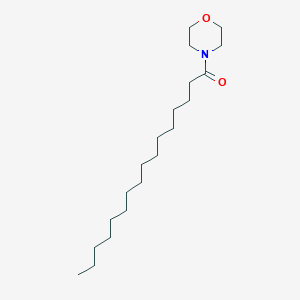

![Thiophene, 2-[(4-methoxyphenyl)methyl]-](/img/structure/B3053322.png)



